molecular formula C10H13N5O5 B12097105 6-Aminoallopurinol riboside

6-Aminoallopurinol riboside

Cat. No.: B12097105
M. Wt: 283.24 g/mol
InChI Key: MJJUWOIBPREHRU-UHFFFAOYSA-N
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Description

6-Aminoallopurinol riboside is a nucleoside analogue of allopurinol, characterized by the presence of a beta-D-ribofuranosyl moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoallopurinol riboside typically involves the ribosylation of 6-aminoallopurinol. This process can be achieved through various chemical reactions, including the use of ribose derivatives and appropriate catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoallopurinol riboside undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted analogues .

Scientific Research Applications

6-Aminoallopurinol riboside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Aminoallopurinol riboside involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as purine nucleoside phosphorylase, which plays a crucial role in purine metabolism. This inhibition can lead to the accumulation of nucleoside analogues, affecting cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6-Aminoallopurinol riboside is unique due to its specific ribosylation pattern and its ability to inhibit purine nucleoside phosphorylase. This makes it particularly effective in certain therapeutic applications, such as the treatment of parasitic infections .

Properties

IUPAC Name

6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJUWOIBPREHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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